molecular formula C23H25NO4 B2662148 7-Hydroxy-3-(2-methoxy-phenyl)-8-(2-methyl-piperidin-1-ylmethyl)-chromen-4-one CAS No. 303121-38-2

7-Hydroxy-3-(2-methoxy-phenyl)-8-(2-methyl-piperidin-1-ylmethyl)-chromen-4-one

Cat. No.: B2662148
CAS No.: 303121-38-2
M. Wt: 379.456
InChI Key: ACICCXCUFOEWRG-UHFFFAOYSA-N
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Description

7-Hydroxy-3-(2-methoxy-phenyl)-8-(2-methyl-piperidin-1-ylmethyl)-chromen-4-one is a synthetic flavonoid derivative recognized in chemical research for its potential as a multi-target kinase inhibitor. Its primary research value lies in the investigation of protein kinase signaling pathways that are dysregulated in various disease models. The compound's structural design, featuring a chromen-4-one core, is characteristic of molecules that interact with the ATP-binding sites of kinases. Preliminary studies on related synthetic flavonoids suggest this compound may exhibit activity against a spectrum of kinases, including receptor tyrosine kinases (RTKs) and serine/threonine kinases, making it a valuable chemical probe for studying cellular proliferation, apoptosis, and angiogenesis. Current research applications are focused on utilizing this compound in biochemical assays to elucidate novel mechanisms in oncological research and to explore its effects in models of neurodegenerative diseases where kinase dysfunction is implicated, such as Alzheimer's disease. The methoxy-phenyl and piperidinylmethyl substitutions are hypothesized to enhance its bioavailability and target affinity, providing a sophisticated tool for pharmacological and signal transduction studies.

Properties

IUPAC Name

7-hydroxy-3-(2-methoxyphenyl)-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-15-7-5-6-12-24(15)13-18-20(25)11-10-17-22(26)19(14-28-23(17)18)16-8-3-4-9-21(16)27-2/h3-4,8-11,14-15,25H,5-7,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACICCXCUFOEWRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-Hydroxy-3-(2-methoxy-phenyl)-8-(2-methyl-piperidin-1-ylmethyl)-chromen-4-one” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the hydroxy group: Hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.

    Substitution reactions: Introduction of the methoxy-phenyl and piperidin-1-ylmethyl groups through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

    Substitution: The methoxy and piperidin-1-ylmethyl groups can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, aryl halides, and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.

Biology

In biological research, chromen-4-one derivatives are often studied for their potential as enzyme inhibitors, receptor modulators, and signaling pathway regulators. This compound may exhibit similar biological activities.

Medicine

Medicinally, compounds with similar structures have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties. This compound may hold promise in these therapeutic areas.

Industry

In industry, such compounds can be used in the development of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of “7-Hydroxy-3-(2-methoxy-phenyl)-8-(2-methyl-piperidin-1-ylmethyl)-chromen-4-one” would depend on its specific biological target. Generally, chromen-4-one derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The hydroxy and methoxy groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares the target compound with key analogs, highlighting structural variations and their implications:

Compound Name Molecular Formula Substituents (Positions) Key Differences vs. Target Compound ChemSpider ID/Reference
Target Compound C₂₃H₂₅NO₄ 3: 2-Methoxyphenyl; 8: 2-Methylpiperidinylmethyl Reference 4505604
7-Hydroxy-2-methyl-8-[(2-methylpiperidin-1-yl)methyl]-3-phenyl-4H-chromen-4-one C₂₃H₂₅NO₃ 2: Methyl; 3: Phenyl Methyl at position 2; phenyl at 3 (vs. 2-methoxy) 4544465
7-Hydroxy-3-(4-methoxyphenyl)-8-((2-methylpiperidin-1-yl)methyl)-4H-chromen-4-one C₂₃H₂₅NO₄ 3: 4-Methoxyphenyl Methoxy at para position (vs. ortho) N/A
8-[(2-Ethylpiperidin-1-yl)methyl]-7-hydroxy-3-phenylchromen-4-one C₂₄H₂₇NO₃ 8: 2-Ethylpiperidinylmethyl; 3: Phenyl Ethyl group on piperidine; phenyl at 3 302575-30-0
Neobavaisoflavone (7-hydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one) C₂₀H₁₈O₄ 3: Prenylated phenyl Prenyl group at phenyl; no piperidine substituent N/A

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The target compound’s 2-methylpiperidine substituent enhances lipophilicity compared to analogs with smaller groups (e.g., dimethylamino in ). However, analogs with hydrophilic substituents (e.g., glycosides like puerarin in ) exhibit higher solubility .
  • Solubility : The absence of glycosylation or polar groups in the target compound may limit aqueous solubility compared to puerarin (C-glucoside derivative) .

Biological Activity

7-Hydroxy-3-(2-methoxy-phenyl)-8-(2-methyl-piperidin-1-ylmethyl)-chromen-4-one, a complex organic compound belonging to the flavonoid class, specifically chromenone derivatives, has garnered attention due to its potential biological activities. This article delves into its biological activity, synthesizing various research findings, case studies, and comparative analyses with structurally similar compounds.

Chemical Structure and Properties

The compound features a chromen-4-one backbone characterized by a benzopyran ring fused to a carbonyl group. Its structural components include:

  • Hydroxyl group at the 7-position
  • Methoxy group at the 3-position
  • Piperidine moiety at the 8-position

These functional groups contribute to its reactivity and biological activity.

Table 1: Structural Features of this compound

FeatureDescription
BackboneChromen-4-one
Hydroxyl GroupPresent at 7-position
Methoxy GroupPresent at 3-position
PiperidineAttached at 8-position

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties, which help in neutralizing free radicals. Research indicates that derivatives like this compound may exhibit significant antioxidant effects, contributing to cellular protection against oxidative stress .

Neuroprotective Effects

Studies have shown that flavonoids can exert neuroprotective effects through various mechanisms, including inhibition of acetylcholinesterase (AChE) and monoamine oxidase (MAO) enzymes. The compound's structural features suggest potential efficacy in treating neurodegenerative disorders like Alzheimer's disease. For instance, related coumarin derivatives have demonstrated AChE inhibitory activities with IC50 values ranging from 1.52 μM to 4.95 μM .

Anti-inflammatory Activity

Flavonoids are also recognized for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways may be linked to its hydroxyl and methoxy groups, which are known to influence cytokine production and signaling pathways .

Case Studies

  • Neuroprotection in Alzheimer's Models : In a study evaluating the neuroprotective effects of flavonoid derivatives, compounds similar to this compound showed promising results in reducing neuronal cell death in in vitro models of Alzheimer's disease .
  • Oxidative Stress Reduction : Another study highlighted that flavonoid compounds significantly reduced markers of oxidative stress in cellular models exposed to toxins, suggesting therapeutic potential for conditions associated with oxidative damage .

Table 2: Comparison of Biological Activities

Compound NameStructural FeaturesNotable Biological Activity
RohitukineSimilar chromenone structureCyclin-dependent kinase inhibition
7-HydroxyflavoneLacks piperidine moietyNeuroprotective effects
6-HydroxyflavoneDifferent substitution patternStrong anti-inflammatory activity
7-Hydroxy-3-(2-methoxyphenyl)-8-(2-methyl-piperidin-1-ylmethyl)-chromen-4-oneUnique substituentsAntioxidant, neuroprotective, anti-inflammatory

This comparison highlights the unique biological profile of this compound due to its specific substituents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Hydroxy-3-(2-methoxy-phenyl)-8-(2-methyl-piperidin-1-ylmethyl)-chromen-4-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s synthesis likely involves multi-step processes, including Mannich reactions or coupling strategies for introducing the piperidinylmethyl group. For example, Mannich reactions using formaldehyde and secondary amines (e.g., 2-methylpiperidine) under reflux in ethanol have been effective for similar chromenone derivatives . Optimization may involve adjusting stoichiometry, solvent polarity (e.g., ethanol vs. dichloromethane), and temperature to enhance yield. Monitoring intermediates via TLC or HPLC is critical .

Q. How can the purity and structural integrity of this compound be validated during synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC/LC-MS : To assess purity (>95% by UV detection) and confirm molecular weight .
  • NMR (1H/13C) : To verify substituent positions (e.g., methoxy and piperidinylmethyl groups) and aromatic proton environments .
  • X-ray crystallography : For unambiguous confirmation of the chromenone core and spatial arrangement of substituents, if single crystals are obtainable .

Q. What solvent systems and chromatographic methods are suitable for isolating this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., methanol, ethanol) or dichloromethane/ethyl acetate mixtures are commonly used for extraction. Column chromatography with silica gel and gradient elution (e.g., hexane:ethyl acetate 3:1 to 1:2) effectively separates chromenone derivatives. Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% formic acid) can resolve polar impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound, particularly in enzyme inhibition assays?

  • Methodological Answer :

  • Assay Replication : Standardize protocols (e.g., substrate concentration, pH, incubation time) across labs. For example, use validated buffer systems (e.g., sodium acetate/sodium 1-octanesulfonate, pH 4.6) to minimize variability in enzymatic environments .
  • Control Experiments : Include positive controls (e.g., known inhibitors) and assess compound stability under assay conditions (e.g., DMSO solubility, light sensitivity) .
  • Data Triangulation : Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. fluorometric enzyme activity) .

Q. What strategies are recommended for probing the structure-activity relationship (SAR) of the piperidinylmethyl and methoxyphenyl substituents?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents systematically (e.g., replace 2-methylpiperidine with other amines or vary methoxy group positions) and compare bioactivity .
  • Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with target proteins, focusing on hydrogen bonding (hydroxy group) and hydrophobic pockets (piperidinylmethyl) .
  • Pharmacophore Mapping : Identify critical moieties (e.g., chromenone core for π-π stacking) using 3D-QSAR models .

Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?

  • Methodological Answer :

  • Solvent Screening : Test slow evaporation in mixed solvents (e.g., DMSO:methanol 1:4) or diffusion layers (hexane layered over a DCM solution) .
  • Temperature Gradients : Use controlled cooling (e.g., 4°C to -20°C) to promote nucleation.
  • Co-crystallization : Introduce co-formers (e.g., carboxylic acids) to stabilize crystal packing via hydrogen bonds .

Q. What are the key considerations for designing in vivo pharmacokinetic studies for this compound?

  • Methodological Answer :

  • Bioavailability Optimization : Assess logP (target ~2–3) and aqueous solubility (via salt formation or prodrug strategies) .
  • Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., demethylation of methoxy groups) and introduce blocking substituents .
  • Toxicology Profiling : Screen for off-target effects (e.g., hERG inhibition) and hepatotoxicity using cell-based assays .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting cytotoxicity data across different cell lines?

  • Methodological Answer :

  • Cell Line Validation : Ensure consistency in cell passage number, culture conditions, and viability assays (e.g., MTT vs. ATP luminescence) .
  • Mechanistic Studies : Perform transcriptomics or proteomics to identify differential expression of target pathways (e.g., apoptosis markers) .
  • Microenvironment Factors : Account for hypoxia, pH, and serum content in media, which may alter compound efficacy .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and eye protection. Avoid inhalation of powdered forms (use fume hoods) .
  • Storage : Store in amber vials at -20°C under inert gas (argon) to prevent oxidation .
  • Waste Disposal : Follow institutional guidelines for halogenated organic waste, as methoxy and piperidine groups may require specialized treatment .

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